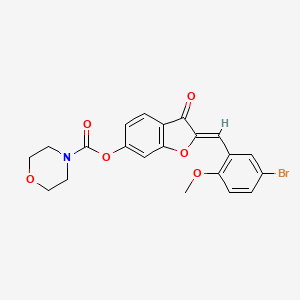
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C21H18BrNO6 and its molecular weight is 460.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize available knowledge regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core, morpholine ring, and a bromo-substituted methoxybenzylidene moiety. Its molecular formula is C24H19BrN2O4, with a molecular weight of approximately 479.3 g/mol. The presence of the bromine and methoxy groups is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit promising antitumor properties. For instance, derivatives containing benzofuran and methoxy groups have been tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems.
-
Mechanism of Action :
- Compounds with similar scaffolds have shown to inhibit cell proliferation by inducing apoptosis in cancer cells. They often interact with DNA, leading to cell cycle arrest.
- The binding affinity to DNA is critical; many compounds bind within the minor groove of DNA, which can affect transcriptional regulation and lead to apoptosis.
-
Case Studies :
- A study evaluated the antitumor effects of benzofuran derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated significant cytotoxicity at low concentrations, suggesting potential for development as anticancer agents .
- Another investigation highlighted the selectivity of certain benzofuran compounds against cancer cells compared to normal fibroblasts, indicating a favorable therapeutic index .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Compounds derived from similar frameworks have been tested against various bacterial strains.
- Testing Methods :
- Antimicrobial efficacy was assessed using broth microdilution methods following CLSI guidelines on Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Results indicated that certain derivatives exhibited significant antibacterial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Summary of Research Findings
属性
IUPAC Name |
[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO6/c1-26-17-5-2-14(22)10-13(17)11-19-20(24)16-4-3-15(12-18(16)29-19)28-21(25)23-6-8-27-9-7-23/h2-5,10-12H,6-9H2,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHJDIRSDVKSCH-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














